molecular formula C18H17N5O2 B2489450 (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone CAS No. 1396877-95-4

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone

Cat. No. B2489450
CAS RN: 1396877-95-4
M. Wt: 335.367
InChI Key: VACHUGTVJIXVRD-UHFFFAOYSA-N
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Description

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Imaging Agents for Parkinson's Disease

A study focused on the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The high radiochemical yield, purity, and specific activity suggest its usefulness for in vivo imaging and research into Parkinson's pathophysiology (Wang et al., 2017).

Synthesis of Heterocyclic Compounds

Research into synthesizing vertilecanin C and derivatives of vertilecanin A via nicotinic acid highlighted a method for creating heterocyclic compounds that can be foundational for developing new therapeutic agents (Demirci et al., 2008).

Antitumor Activity

A compound synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine demonstrated significant inhibition on the proliferation of various cancer cell lines, suggesting its potential in cancer research (Tang & Fu, 2018).

Antimicrobial Activity

The synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives was explored, with some compounds showing interesting antimicrobial activity. This study contributes to the search for new antimicrobial agents (Chaudhari, 2012).

Structural Analysis

The crystal and molecular structure analysis of related compounds provides insights into the molecular interactions and stability of these chemicals, which is essential for drug design and material science (Lakshminarayana et al., 2009).

Molecular Docking and DFT Studies

Molecular docking and density functional theory (DFT) calculations on similar compounds have been carried out to understand their antibacterial activity and interaction with biological targets, highlighting their potential in developing new therapeutics (Shahana & Yardily, 2020).

Mechanism of Action

properties

IUPAC Name

[2-(4-methoxyphenyl)tetrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-11-13-5-3-4-6-16(13)22(12)18(24)17-19-21-23(20-17)14-7-9-15(25-2)10-8-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUGTVJIXVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone

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